molecular formula C18H17N3O2 B2917185 N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide CAS No. 478032-91-6

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide

Cat. No.: B2917185
CAS No.: 478032-91-6
M. Wt: 307.353
InChI Key: VHCVLZQSAXIGMS-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinazolinone Research

Quinazolinones, bicyclic heterocycles comprising fused benzene and pyrimidine rings, have been studied since the early 20th century for their diverse pharmacological profiles. Initial interest focused on natural alkaloids like febrifugine, but synthetic derivatives gained prominence in the 1980s with the discovery of their kinase-inhibitory properties. The incorporation of a 2-oxo group, as seen in this compound, emerged as a strategy to enhance metabolic stability and target affinity. Patent literature from the 2000s highlights quinazolinones as scaffolds for anticoagulants and anticancer agents, with specific attention to substituent effects on bioactivity.

Importance in Medicinal Chemistry

The compound’s design merges two pharmacophoric elements:

  • Quinazolinone core : Provides a planar structure for intercalation with biological targets like enzymes and DNA.
  • 4-Methylbenzamide moiety : Enhances lipophilicity (LogP ≈ 3.2) and modulates electronic properties via the methyl group’s +I effect.

This hybrid architecture enables dual-mode interactions—hydrogen bonding through the quinazolinone’s carbonyl groups and hydrophobic contacts via the benzamide’s aromatic system. Comparative studies show that the 3-ethyl group on the quinazolinone ring reduces steric hindrance compared to bulkier substituents, facilitating receptor binding.

Table 1: Structural Comparison of Selected Quinazolinone Derivatives

Compound Quinazolinone Substituents Benzamide Substituents Molecular Weight (g/mol)
N-(3-Ethyl-2-oxoquinazolin-4-yl)benzamide 3-Ethyl, 2-oxo None 293.32
Target Compound 3-Ethyl, 2-oxo 4-Methyl 307.35*
EVT-2580733 3-Ethyl, 2-oxo 3-Chloro 342.79

*Calculated based on with added methyl group.

Overview of Quinazolinone-Benzamide Hybrid Molecules

Quinazolinone-benzamide hybrids exploit synergistic pharmacodynamics:

  • The quinazolinone’s nitrogen atoms participate in hydrogen bonding with ATP-binding pockets in kinases.
  • Benzamide derivatives, such as the 4-methyl variant, improve blood-brain barrier permeability compared to carboxylic acid analogues.

Recent advances include halogenated variants (e.g., 3-chloro, 2-fluoro) for enhanced target selectivity. The target compound’s 4-methyl group represents a strategic shift toward optimizing metabolic stability without compromising solubility—a balance critical for oral bioavailability.

Research Significance and Academic Interest

Three factors drive interest in this compound:

  • Synthetic versatility : The quinazolinone core supports regioselective modifications at positions 3 and 4, enabling structure-activity relationship (SAR) studies.
  • Thermodynamic stability : Polymorphic forms of analogous compounds exhibit distinct melting profiles (e.g., 128–133°C for anhydrous forms), informing formulation strategies.
  • Mechanistic novelty : Preliminary data suggest unique interactions with pro-inflammatory cytokines, positioning it as a candidate for autoimmune disease research.

Ongoing investigations focus on crystallographic characterization to elucidate binding modes with cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4)—targets implicated in inflammation and cancer.

Properties

IUPAC Name

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-21-16(14-6-4-5-7-15(14)19-18(21)23)20-17(22)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNTMTXWUKIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 3-position of the quinazolinone core through alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the 3-ethyl-2-oxoquinazolin-4-yl intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Ispinesib (KSP Inhibitor)

Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide) shares the 4-methylbenzamide and quinazolinone core with the target compound. However, Ispinesib’s 3-benzyl-7-chloro substituents and chiral side chain confer potent kinesin spindle protein (KSP/Eg5) inhibition, with a binding energy of -5.2 kcal/mol in molecular docking .

Table 1: Comparison with KSP/Kinase Inhibitors

Compound Key Substituents Target Binding Energy (kcal/mol) Selectivity Notes
Target Compound 3-ethyl-2-oxoquinazolin-4-yl PDGFRα, Aurora B Not reported Hypothesized ATP-competitive
Ispinesib 3-benzyl-7-chloro, chiral sidechain KSP (Eg5) -5.2 Clinical-stage mitotic inhibitor
Compound 109 Hexyl linker, aminophenyl HDAC1/3 IC50: 0.2–1.5 µM HDAC1/HDAC3 selectivity ratio: 6

Aurora B and BRAF Inhibitors

The target compound’s quinazolinone scaffold is structurally analogous to inhibitors of Aurora B (e.g., compounds targeting PDB: 2BFY) and BRAF (PDB: 5HI2) . Substitution at the quinazolinone 3-position (ethyl vs. bulkier groups like trifluoromethyl in ’s compounds) may modulate kinase selectivity. For example, bulkier groups in hybrid benzamide-purine derivatives enhance binding to BRAF’s hydrophobic pockets .

HDAC Inhibitors

Compounds 109 and 136 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide derivatives) demonstrate HDAC inhibition with varying isoform selectivity. The target compound lacks the hexyl-aminophenyl linker critical for HDAC binding but shares the 4-methylbenzamide group.

Table 2: HDAC Inhibition Profiles

Compound HDAC1 Ki (µM) HDAC3 Ki (µM) Selectivity Ratio (HDAC1/3) Notes
109 0.18 0.03 6 Slow-binding kinetics
136 1.2 0.4 3 Reduced potency, fluorophenyl
Target Compound N/A N/A N/A Unlikely HDAC inhibitor

Structural Analogues and Crystallographic Insights

  • Crystal Packing : The anti-parallel arrangement of N–H and C=O bonds in 4-methylbenzamide derivatives (e.g., N-(2,4-dimethylphenyl)-4-methylbenzamide) is conserved across analogs, suggesting similar solubility and crystallinity .
  • Substituent Effects: Replacement of the quinazolinone ethyl group with bulkier substituents (e.g., benzyl in Ispinesib) increases steric hindrance, impacting target engagement . Conversely, smaller groups like ethyl may enhance metabolic stability .

Drug-Likeness and ADMET Properties

While direct ADMET data for the target compound is unavailable, analogs like Ispinesib and HDAC inhibitors adhere to Lipinski’s rule (molecular weight <500, logP <5), suggesting favorable drug-likeness . The 4-methyl group on benzamide likely improves membrane permeability, as seen in ’s KSP inhibitors .

Biological Activity

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound involves several key steps:

Formation of the Quinazolinone Core:
The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.

Introduction of the Ethyl Group:
An ethyl group is introduced at the 3-position of the quinazolinone core via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

Attachment of the Methylbenzamide Moiety:
Finally, the 3-ethyl-2-oxoquinazolin-4-yl intermediate is coupled with 4-methylbenzoyl chloride in the presence of triethylamine to yield the target compound.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound may act as an enzyme inhibitor , modulating various biological pathways. For instance, it could inhibit kinases or proteases, influencing cellular signaling and physiological processes .

3.1 Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that similar quinazoline derivatives can reduce cell viability in aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) by approximately 55% at a concentration of 10 μM after three days .

3.2 Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Studies suggest that quinazoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study: Antitumor Efficacy

A systematic evaluation of quinazolinedione derivatives revealed that certain modifications enhance their antitumor efficacy. For example, compounds with electron-withdrawing groups showed improved potency against specific cancer types, suggesting that structural optimization can lead to more effective therapeutics .

CompoundStructureEC50 (μM)Remarks
Compound AStructure A2.1Effective against respiratory syncytial virus
N-(3-Ethyl...)N/AN/APotential anticancer agent

5. Conclusion

This compound represents a promising avenue for research in drug development due to its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Further studies are essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives, followed by functionalization with 4-methylbenzamide. Key steps include:

  • Cyclization : Using reagents like phosphoryl chloride (POCl₃) or acetic anhydride to form the 2-oxoquinazolin-4-one scaffold .
  • Amidation : Coupling the quinazolinone intermediate with 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in THF) .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly influence yield .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Use a combination of:

  • X-ray crystallography : For definitive confirmation of molecular geometry and intermolecular interactions. SHELXL is widely employed for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N3, methylbenzamide at C4) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 335.14) .

Q. What solvent systems are suitable for formulation in biological assays?

  • Methodology :

  • Primary solvents : DMSO (up to 100 mg/mL) or ethanol (111 mg/mL) for stock solutions .
  • Aqueous dilution : Use PBS or cell culture media with ≤1% DMSO to minimize cytotoxicity .

Advanced Research Questions

Q. How does structural modification of the quinazolinone core influence bioactivity?

  • Methodology :

  • SAR studies : Compare analogs with substitutions at N3 (e.g., ethyl vs. cyclopropyl) and benzamide para-positions (e.g., methyl vs. trifluoromethyl).
  • Case study : Replacing the ethyl group with cyclopropyl (as in N-cyclopropyl-4-methylbenzamide derivatives) enhances metabolic stability but reduces solubility .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinesin spindle protein (KSP) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodology :

  • Polymorphism analysis : Compare crystal packing (e.g., triclinic vs. monoclinic systems) to assess conformational flexibility impacting bioactivity .
  • Twinning refinement : Apply SHELXL to correct for twinned datasets, ensuring accurate electron density maps for active site modeling .

Q. What biophysical techniques are optimal for studying target engagement in vitro?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., KSP).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Reference : Similar benzamide derivatives (e.g., zoxamide) show sub-µM binding to fungal tubulin, validated via SPR .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

  • Methodology :

  • Radiolabeling : Synthesize a ¹¹C-labeled analog (e.g., using [¹¹C]CH₃I) for PET imaging to track biodistribution in melanoma models .
  • Metabolite profiling : Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at the ethyl group) .

Contradiction Analysis

Q. Why do solubility and bioactivity data vary across studies?

  • Resolution :

  • Crystallinity : Amorphous forms (vs. crystalline) exhibit higher solubility but lower reproducibility. Use powder XRD to confirm batch consistency .
  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., 4-methylbenzoyl chloride) may skew bioassay results. Validate purity via HPLC (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.